molecular formula C10H7BrN2S B1480981 6-(2-Bromophenyl)pyridazine-3-thiol CAS No. 2090573-25-2

6-(2-Bromophenyl)pyridazine-3-thiol

Cat. No. B1480981
CAS RN: 2090573-25-2
M. Wt: 267.15 g/mol
InChI Key: SJNSBKIKWLEUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine derivatives are a class of organic compounds that contain a pyridazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . They have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Synthesis Analysis

The synthesis of pyridazine derivatives often involves the reaction of 1,2-dicarbonyl compounds with hydrazine . The specific synthesis process can vary depending on the desired pyridazine derivative.


Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be characterized using spectroscopic analysis, including nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry .


Chemical Reactions Analysis

Pyridazine derivatives can undergo a variety of chemical reactions, including reactions with electrophiles . The specific reactions and their products can vary depending on the specific pyridazine derivative and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can vary depending on their specific structure. For example, some pyridazine derivatives are solid at room temperature .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

  • Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of thio-substituted heterocyclic compounds, which include derivatives similar to 6-(2-Bromophenyl)pyridazine-3-thiol, showing potential in creating bioactive molecules. These compounds have been explored for their antimicrobial activities, indicating the chemical's relevance in medicinal chemistry and drug discovery processes (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Pyridazine derivatives, including those with bromophenyl groups, have been studied for their corrosion inhibition properties. These substances have shown effectiveness in protecting metals against corrosion in acidic environments, making them valuable for industrial applications, particularly in materials science (Khadiri et al., 2016).

Antimicrobial and Antifungal Activities

  • Biological Activities : Compounds structurally related to 6-(2-Bromophenyl)pyridazine-3-thiol have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies suggest potential applications in developing new therapeutic agents against various pathogens (Wardakhan & Louca, 2007).

Chemical Synthesis and Photophysical Studies

  • Advanced Chemical Synthesis : The chemical serves as a precursor or intermediate in the synthesis of complex heterocyclic systems, contributing to the development of novel compounds with potential applications in chemical sensors, pharmaceuticals, and agrochemicals. Research includes the synthesis of pyridazinone derivatives and their evaluation for various biological activities, highlighting the compound's versatility in organic synthesis (Abdelrazek, Ghozlan, & Michael, 2007).

Mechanism of Action

The mechanism of action of pyridazine derivatives can vary depending on their specific structure and the biological target. For example, some pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Safety and Hazards

The safety and hazards associated with pyridazine derivatives can vary depending on their specific structure. Some pyridazine derivatives may be hazardous and should be handled with care .

Future Directions

Pyridazine derivatives are a promising area of research in medicinal chemistry. Future research may focus on synthesizing new pyridazine derivatives and evaluating their biological activities .

properties

IUPAC Name

3-(2-bromophenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2S/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNSBKIKWLEUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Bromophenyl)pyridazine-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Bromophenyl)pyridazine-3-thiol
Reactant of Route 2
6-(2-Bromophenyl)pyridazine-3-thiol
Reactant of Route 3
Reactant of Route 3
6-(2-Bromophenyl)pyridazine-3-thiol
Reactant of Route 4
Reactant of Route 4
6-(2-Bromophenyl)pyridazine-3-thiol
Reactant of Route 5
Reactant of Route 5
6-(2-Bromophenyl)pyridazine-3-thiol
Reactant of Route 6
Reactant of Route 6
6-(2-Bromophenyl)pyridazine-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.